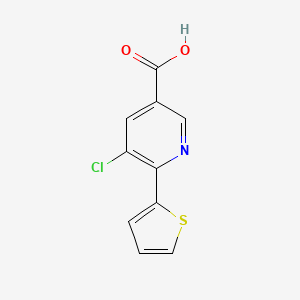

5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-6-thiophen-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-4-6(10(13)14)5-12-9(7)8-2-1-3-15-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHHHGXEPNPZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=C(C=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods Analysis

One-Pot Synthesis from 2-Thiophenecarboxaldehyde

A robust industrially suitable method involves a one-pot synthesis starting from 2-thiophenecarboxaldehyde, which undergoes chlorination and subsequent oxidation to yield 5-chlorothiophene-2-carboxylic acid, a key intermediate structurally related to the target compound.

Process Overview:

- Step 1: Chlorination of 2-thiophenecarboxaldehyde with chlorine gas at controlled temperatures (-10 to 30 °C) to form 5-chloro-2-thiophenecarboxaldehyde intermediate.

- Step 2: The intermediate is slowly added to a precooled sodium hydroxide solution (20% NaOH, 5 °C or below), maintaining temperature below 30 °C.

- Step 3: Further chlorination is performed in the alkaline medium, followed by quenching with sodium sulfite.

- Step 4: The aqueous phase is acidified with concentrated hydrochloric acid to precipitate the product.

- Step 5: The solid is filtered, recrystallized from ethanol/water, and dried.

Key Parameters:

| Parameter | Range/Value | Notes |

|---|---|---|

| Chlorine to 2-thiophenecarboxaldehyde molar ratio | 0.9:1 to 4:1 (preferably 1.5:1 to 1.05:1) | Controls chlorination degree |

| Chlorination temperature | -10 to 30 °C (preferably -5 to 25 °C) | Heat preservation during chlorination |

| Sodium hydroxide concentration | 20% solution | Precooled to 5 °C or below |

| Reaction temperature during addition | ≤ 30 °C | Prevents side reactions |

| Chlorine gas during oxidation | Added slowly after addition step | Reaction temperature 15-30 °C |

| Reaction time | Chlorination: 1-20 hours (preferably 1-3 hours) | Ensures completion of reaction |

| Purity of final product | ~92% (HPLC) before recrystallization | Enhanced to ~96% after recrystallization |

| Solvents for impurity removal | Dichloromethane, chloroform, ethyl acetate, toluene, etc. | Extraction step to remove impurities |

This method addresses common industrial challenges such as high raw material cost, complex operations, and waste generation by integrating chlorination and oxidation in one pot, improving yield and purity while reducing environmental impact.

Thiolation and Substitution on Pyridine Ring

Another synthetic approach involves selective thiolation of halogenated pyridine-2-carboxylic acids to introduce sulfur-containing substituents at the 6-position (equivalent to 3-position in some nomenclatures) on the pyridine ring, forming derivatives like 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid.

Process Highlights:

- Starting from 3,5-dichloropicolinic acid or related carboxylates.

- Reaction with sodium ethanethiolate or ethanethiol in non-protic, apolar solvents with low dielectric constants (<15).

- Temperature range: 0 °C to boiling point of solvent, preferably 60-100 °C.

- Base is used to facilitate substitution.

- The thiolation is highly selective under these conditions, favoring substitution at the desired position.

This method is particularly useful for preparing 5-chloro-pyridine-2-carboxylic acids with sulfur-containing substituents , which are important intermediates in agrochemical synthesis.

Functional Group Transformations and Purification

Additional steps often include:

- Conversion of carboxylic acid groups to esters or acid chlorides for further functionalization.

- Use of chlorosulfonyl derivatives and N-halosuccinimide reagents for introducing halogen atoms or sulfonyl groups on the thiophene ring.

- Purification via recrystallization from ethanol/water mixtures or column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

- Typical yields reported range from 50% to over 90%, depending on the step and conditions.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|

| One-pot chlorination and oxidation | 2-thiophenecarboxaldehyde | Chlorine gas, NaOH (20%), 5-30 °C, sodium sulfite quench, HCl acidification | ~92-96 | Recrystallization (ethanol/water) | Industrially scalable, environmentally improved |

| Selective thiolation on pyridine | 3,5-dichloropicolinic acid or salts | Sodium ethanethiolate, non-protic solvent (<15 dielectric constant), 60-100 °C | Not specified | Extraction, crystallization | High selectivity, useful for sulfur-substituted derivatives |

| Halogenation and sulfonylation | Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | N-bromosuccinimide or N-iodosuccinimide, trifluoroacetic acid, 0-25 °C | 37-66 | Column chromatography | For advanced derivatives, moderate yields |

Research Findings and Industrial Relevance

- The one-pot method significantly reduces steps, waste, and cost compared to traditional multi-step syntheses involving 2-chlorothiophene, which often leads to difficult-to-remove isomers and byproducts.

- Control of reaction temperature and stoichiometry of chlorine is critical to avoid over-chlorination and side reactions.

- The use of sodium sulfite for quenching and solvent extraction steps improves product purity and environmental safety.

- Selective thiolation reactions depend strongly on solvent dielectric constants, with lower dielectric solvents favoring desired regioselectivity, a finding supported by correlation studies.

- Purification methods such as recrystallization and chromatography are essential to achieve high purity for subsequent applications in agrochemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid serves as a pivotal intermediate in the synthesis of biologically active compounds. Its structural features make it suitable for the development of pharmaceuticals targeting various diseases.

Antimicrobial Activity

Studies have indicated that derivatives of 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, compounds derived from this acid have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity | Target Organism |

|---|---|---|

| Derivative A | Moderate | S. aureus |

| Derivative B | Strong | E. coli |

Anticancer Potential

Research has explored the anticancer potential of this compound, particularly its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

Agrochemical Applications

The compound is also recognized for its applications in the agrochemical industry, particularly as an intermediate in the synthesis of herbicides and fungicides.

Herbicide Development

5-Chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid derivatives have been synthesized to enhance herbicidal activity against specific weed species. These compounds act by inhibiting key enzymes involved in plant growth.

| Herbicide Derivative | Target Weed | Efficacy (%) |

|---|---|---|

| Herbicide A | Amaranthus retroflexus | 85% |

| Herbicide B | Cynodon dactylon | 90% |

Fungicidal Properties

In addition to herbicides, derivatives of this compound have shown promising fungicidal properties against various fungal pathogens affecting crops. Field trials have reported significant reductions in fungal infections when treated with these compounds.

Synthesis and Characterization

A study published in a peer-reviewed journal detailed the synthesis of novel derivatives from 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid, highlighting their characterization through NMR and mass spectrometry techniques. The findings indicated that specific modifications to the compound's structure could enhance biological activity.

Clinical Trials

Clinical trials investigating the efficacy of pharmaceutical formulations containing this compound have been initiated, focusing on its potential use in treating infectious diseases and cancer. Preliminary results suggest a favorable safety profile and encouraging therapeutic outcomes.

Wirkmechanismus

The mechanism of action of 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the carboxylic acid group can influence its binding affinity and selectivity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Substituent Variations in Pyridine-3-Carboxylic Acids

- 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid (C₈H₈ClN₂O₂): Molecular weight: 200.62 g/mol. Predicted collision cross-section (CCS) values range from 139.1–151.5 Ų for various adducts . Contrast: The thiophene substituent in the target compound is bulkier and more electron-rich, likely increasing lipophilicity and altering π-π stacking interactions compared to the ethylamino group.

- 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid (C₁₀H₁₀ClNO₄): Molecular weight: 243.65 g/mol. Contains a tetrahydrofuran-derived substituent, enhancing solubility in polar solvents. CAS: 2173091-65-9 . Contrast: The thiophene group in the target compound may reduce solubility in water but improve stability in organic matrices.

- 5-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid (C₇H₃ClF₃NO₂): Molecular weight: 237.56 g/mol. Contrast: The thiophene group is electron-donating, which may lower the compound's acidity compared to the trifluoromethyl analog.

Thiophene vs. Other Heterocyclic Substituents

- 5-Fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine (C₁₄H₁₆FN₅O):

- Features an oxadiazole ring, which is planar and polar. Such substituents are common in kinase inhibitors due to hydrogen-bonding capabilities .

- Contrast : The thiophene group’s sulfur atom may participate in hydrophobic interactions or coordinate with metal ions, offering distinct binding profiles in biological systems .

Physicochemical Properties

Table 1: Predicted Collision Cross-Section (CCS) Values for Selected Compounds

- Key Insight: The thiophene group’s bulkiness likely positions the target compound’s CCS closer to the 2-methylpropoxy derivative (159.1 Ų) rather than the smaller ethylamino analog .

Biologische Aktivität

5-Chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid (CAS No. 2091575-79-8) is a heterocyclic compound notable for its unique structure, which comprises a pyridine ring substituted with a chlorine atom and a thiophene ring, along with a carboxylic acid group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

Chemical Structure

The chemical structure of 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid can be represented as follows:

The biological activity of this compound is primarily linked to its ability to interact with various biochemical pathways. Notably, it may modulate the arachidonic acid pathway, which plays a critical role in inflammatory responses. By inhibiting mast cell activation, it can suppress the release of pro-inflammatory mediators such as histamine and leukotrienes .

Biological Activities

Research indicates that 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid exhibits several biological activities:

Case Studies and Experimental Data

- Antimicrobial Efficacy : In vitro studies have demonstrated that derivatives of pyridine compounds exhibit varying degrees of activity against pathogens like Staphylococcus aureus and Escherichia coli. While specific data on 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid is sparse, related compounds show MIC values ranging from 3.12 to 12.5 μg/mL .

- Inhibition Studies : The compound has been evaluated for its ability to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in endothelial cells, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the biological activity of 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(Thiophen-2-yl)pyridine-3-carboxylic acid | Lacks chlorine substitution | Moderate antimicrobial activity |

| 2-(Methylthio)pyridine-3-carboxylic acid | Contains methylthio group | Antimicrobial properties reported |

| 4-(Trifluoromethyl)pyridine-3-carboxylic acid | Contains trifluoromethyl group | Anticancer activity noted |

Synthesis and Industrial Applications

The synthesis of 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction, which is essential for creating complex heterocycles in medicinal chemistry. This method allows for high yields and purity, making it suitable for industrial applications.

Q & A

Q. What are the common synthetic routes for 5-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid?

A three-step synthesis approach is typically employed for analogous trifluoromethylpyridine derivatives (e.g., 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid). Key steps include:

- Step 1 : Condensation of precursor aldehydes with aminopyridines.

- Step 2 : Cyclization under acidic or catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) .

- Step 3 : Functional group modification (e.g., oxidation of methyl groups to carboxylic acids). Reaction optimization (temperature, solvent polarity, catalyst loading) is critical for yield and purity.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- NMR Spectroscopy : Compare experimental , , and NMR shifts with literature data (e.g., δ 8.56 ppm for pyridine protons in CDCl) .

- HPLC : Assess purity (>95% threshold) using reverse-phase columns and UV detection .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., calculated m/z 224.9804 for CHClFNO) .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents like DMF or toluene are preferred for cyclization steps. Catalysts such as palladium or copper enhance reaction efficiency, while temperatures between 80–120°C are typical for intermediate formation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., thiophene vs. chlorophenyl) influence reactivity?

The thiophene moiety introduces electron-rich character, potentially altering regioselectivity in cross-coupling reactions. Comparative studies with chlorophenyl analogs (e.g., 6-(4-chlorophenyl)-oxazolo-pyridine derivatives) reveal differences in π-stacking interactions and steric hindrance, impacting catalytic activity .

Q. What strategies resolve contradictions in spectral data for this compound?

Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl stretches) may arise from tautomerism or solvent effects. For example:

- Use deuterated solvents (CDCl vs. DMSO-d) to stabilize specific tautomers.

- Compare experimental IR bands (e.g., 1693 cm for carboxylic acid C=O) with computational simulations (DFT) .

Q. How can reaction yields be improved while minimizing byproducts?

- Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc) vs. CuI) to suppress side reactions like dehalogenation.

- Additive Optimization : Use scavengers (e.g., molecular sieves) to remove water in condensation steps.

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for large-scale synthesis .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays.

- Antimicrobial Activity : Test MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.